5-(Furan-2-yl)thiazol-2-amine

Catalog No.
S13369580
CAS No.
M.F
C7H6N2OS
M. Wt
166.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Furan-2-yl)thiazol-2-amine

Product Name

5-(Furan-2-yl)thiazol-2-amine

IUPAC Name

5-(furan-2-yl)-1,3-thiazol-2-amine

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

InChI

InChI=1S/C7H6N2OS/c8-7-9-4-6(11-7)5-2-1-3-10-5/h1-4H,(H2,8,9)

InChI Key

LIKVAWLXAGPXPU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CN=C(S2)N

5-(Furan-2-yl)thiazol-2-amine is a heterocyclic compound featuring a thiazole ring substituted with a furan moiety. This compound is characterized by its unique structural framework, which consists of a five-membered furan ring attached to a thiazole ring at the 5-position. The thiazole ring contains an amine group at the 2-position, contributing to its potential biological activity and chemical reactivity. The molecular formula for 5-(Furan-2-yl)thiazol-2-amine is C_7H_6N_2OS, and its structure can be represented as follows:

text
O // / \ | | \ / \_/ | N | S-C

This compound is notable for its participation in various

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
  • Reduction: It can also participate in reduction reactions, potentially yielding amine derivatives.
  • Electrophilic Substitution: The furan ring can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents at the 5-position of the furan .
  • Nucleophilic Substitution: The amine group can act as a nucleophile, facilitating reactions with electrophiles.

The biological activity of 5-(Furan-2-yl)thiazol-2-amine has been explored in various studies, particularly in relation to its anticancer properties. Compounds with similar structures have demonstrated significant cytotoxic effects against cancer cell lines, including leukemia cells . The presence of both the furan and thiazole rings may contribute to its ability to interact with biological targets, potentially leading to therapeutic applications.

Several synthesis methods have been reported for 5-(Furan-2-yl)thiazol-2-amine:

  • Condensation Reactions: One common method involves the condensation of furan derivatives with thiazole precursors under acidic or basic conditions, often using solvents like ethanol or DMF .
  • Multi-component Reactions: Another approach is the use of multi-component reactions involving furan aldehydes and thiourea or thioamides, which can yield thiazole derivatives in a single step .
  • Electrophilic Substitution Reactions: As mentioned earlier, electrophilic substitution can be employed to modify the furan ring after initial synthesis .

5-(Furan-2-yl)thiazol-2-amine has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new anticancer drugs or other therapeutic agents.
  • Material Science: Its unique structure may allow it to be used in creating novel materials or polymers with specific properties.
  • Agricultural Chemistry: Similar compounds have been investigated for their potential as agrochemicals, including fungicides and herbicides.

Interaction studies involving 5-(Furan-2-yl)thiazol-2-amine typically focus on its binding affinity to various biological targets. Molecular docking studies have indicated that this compound may effectively bind to certain enzymes or receptors involved in cancer progression, suggesting mechanisms through which it exerts its biological effects . Additionally, its interactions with nucleic acids and proteins are areas of ongoing research.

Several compounds share structural similarities with 5-(Furan-2-yl)thiazol-2-amine, each exhibiting unique properties:

Compound NameStructural FeaturesNotable Activities
4-(5-Methylfuran-2-yl)thiazol-2-amineMethyl group on the furan ringAnticancer activity against leukemia cells
5-(4-Aminophenyl)furan-2-thiazoleAminophenyl substitution on the furanPotential antibacterial properties
4-(5-Fluorophenyl)thiazol-2-aminesFluorinated phenyl groupEnhanced biological activity in cancer models

Uniqueness of 5-(Furan-2-yl)thiazol-2-amine

The uniqueness of 5-(Furan-2-yl)thiazol-2-amines lies in its specific combination of a furan ring and a thiazole structure, which together may enhance its reactivity and biological activity compared to other derivatives. This structural arrangement allows for diverse chemical modifications that could lead to compounds with improved pharmacological profiles.

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

166.02008399 g/mol

Monoisotopic Mass

166.02008399 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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